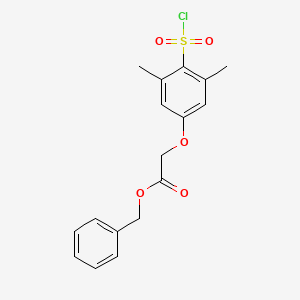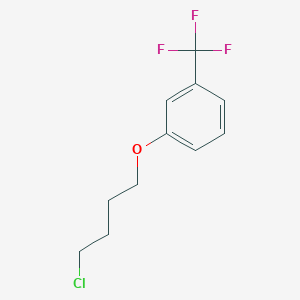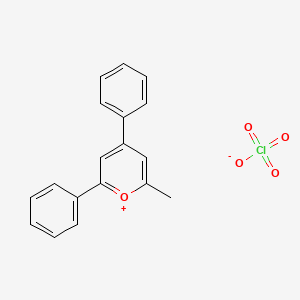
NSC 32734
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 32734 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its stability and efficiency in various chemical reactions, making it a valuable asset in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 32734 typically involves a series of well-defined chemical reactions. The process begins with the selection of appropriate starting materials, which are then subjected to specific reaction conditions to yield the desired compound. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, with the elimination of a small molecule such as water.
Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between molecules, resulting in changes in their oxidation states.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: NSC 32734 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from this compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons by this compound, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in this compound is replaced by another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
NSC 32734 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions, including catalysis and synthesis of complex molecules.
Biology: this compound is employed in the study of biological processes, such as enzyme activity and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including drug development and disease treatment.
Industry: this compound is used in the production of various industrial chemicals and materials, owing to its stability and reactivity.
Mechanism of Action
The mechanism of action of NSC 32734 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This can result in changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
NSC 32734 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 32172: Another compound with similar stability and reactivity, but with different applications and properties.
NSC 30990: Known for its use in different chemical reactions, but with distinct reaction conditions and products.
NSC 30602: A compound with comparable applications in chemistry and biology, but with unique structural features.
In comparison, this compound stands out due to its specific reaction conditions, unique products, and broad range of applications in various fields.
Properties
CAS No. |
7654-52-6 |
|---|---|
Molecular Formula |
C18H15ClO5 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-methyl-4,6-diphenylpyrylium;perchlorate |
InChI |
InChI=1S/C18H15O.ClHO4/c1-14-12-17(15-8-4-2-5-9-15)13-18(19-14)16-10-6-3-7-11-16;2-1(3,4)5/h2-13H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DKJFSVIHOOLBKY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8561951.png)
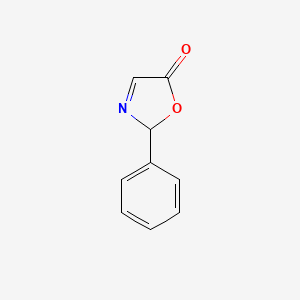
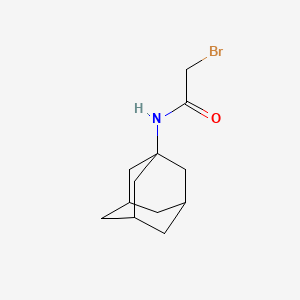
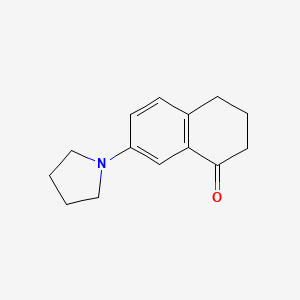
![9-(4-butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carboxamide](/img/structure/B8561996.png)
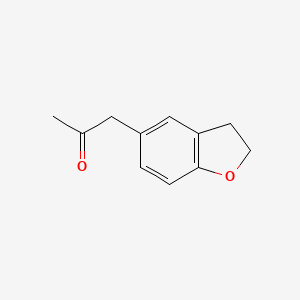
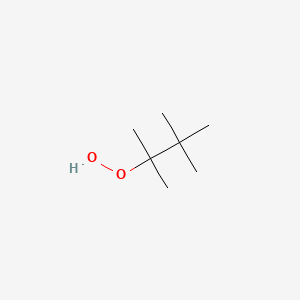
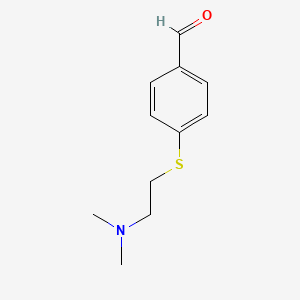
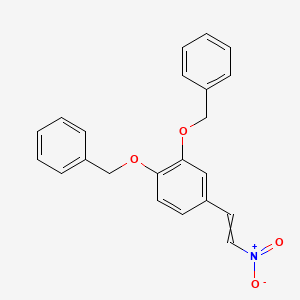
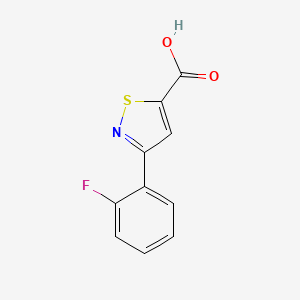
![(RS)-Benzo[1,3]dioxol-5-yl-methoxy-acetic acid](/img/structure/B8562020.png)
![2-[(3-Nitrophenyl)methylidene]butanoyl chloride](/img/structure/B8562033.png)
